molecular formula C16H17BrN8O B2523429 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189497-70-7

2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

货号: B2523429
CAS 编号: 2189497-70-7
分子量: 417.271
InChI 键: NMPBZRZDYMYOMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H17BrN8O and its molecular weight is 417.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as an inhibitor of specific enzymes and receptors, and its implications in cancer therapy.

Chemical Structure and Properties

This compound features a unique structure comprising a pyrimidine ring, a piperidine moiety, and a dihydropyridazinone framework. The presence of the bromine atom in the pyrimidine ring enhances lipophilicity, which may influence its interaction with biological targets. The molecular formula is C16H17BrN8OC_{16}H_{17}BrN_8O with a molecular weight of 417.26 g/mol .

Tyrosine Kinase Inhibition

The primary biological activity of this compound is its ability to inhibit tyrosine kinases, particularly the Met kinase. Tyrosine kinases are crucial in various signaling pathways related to cell growth and proliferation, making this compound a candidate for cancer therapy. Studies have demonstrated that modifications to the compound can enhance its inhibitory potency and selectivity against specific kinases .

Table 1: Comparison of Tyrosine Kinase Inhibitors

Compound NameKey FeaturesIC50 (µM)Target
This compoundInhibits Met kinaseTBDCancer
TepotinibSelective Met kinase inhibitor0.5Lung cancer
ErlotinibTargets EGFR10Lung cancer
CrizotinibDual action on ALK and c-Met5Broad-spectrum

The mechanism by which this compound exerts its biological effects involves binding to specific protein targets associated with cancer pathways. Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and molecular docking have shown that the compound binds effectively to the active site of Met kinase . This binding inhibits the phosphorylation activity essential for downstream signaling involved in tumorigenesis.

Case Studies

Recent studies have highlighted the antiproliferative effects of compounds structurally related to This compound . For instance, compounds featuring similar triazole rings have demonstrated significant growth inhibition in various cancer cell lines such as HepG2 and HT-29 . The growth inhibitory effect reached up to 56% at concentrations of 100 µM after 72 hours of incubation.

Synthesis

The synthesis of This compound typically involves several multi-step reactions that allow for high yields of the target compound. The synthetic routes often include coupling reactions between various precursors that contain the requisite functional groups necessary for the formation of the final structure .

属性

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN8O/c17-13-7-19-16(20-8-13)23-5-3-12(4-6-23)9-24-15(26)2-1-14(22-24)25-11-18-10-21-25/h1-2,7-8,10-12H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPBZRZDYMYOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。